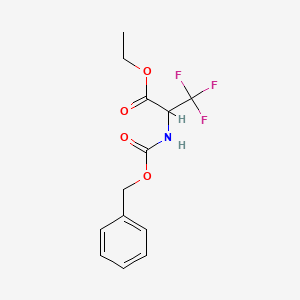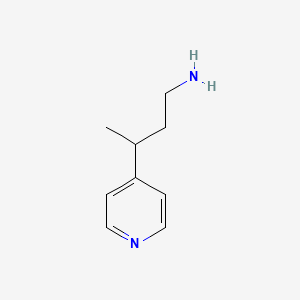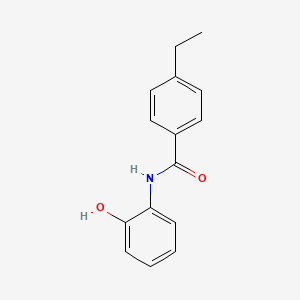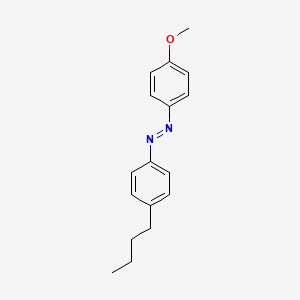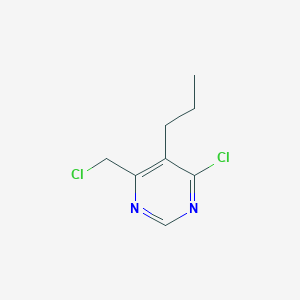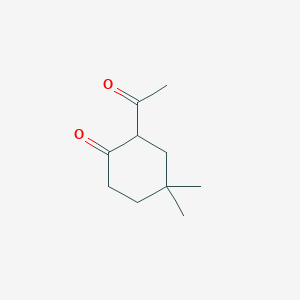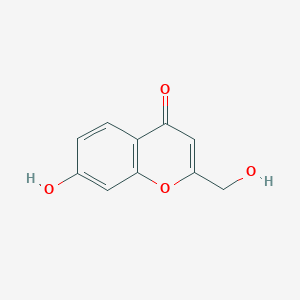
7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one
Vue d'ensemble
Description
7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in various plants, fungi, and bacteria. They have been widely studied for their medicinal properties, including anticoagulant, anti-inflammatory, and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . Another method is the Knoevenagel condensation, where aromatic aldehydes react with active methylene compounds in the presence of a base .
Industrial Production Methods: Industrial production of coumarin derivatives often employs green chemistry principles, such as using environmentally friendly solvents and catalysts. The Pechmann and Knoevenagel reactions are scalable and can be optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted coumarins, quinones, and dihydro derivatives .
Applications De Recherche Scientifique
7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications, such as anticoagulant and anti-inflammatory agents.
Industry: Coumarin derivatives are used in the production of perfumes, dyes, and optical brighteners
Mécanisme D'action
The mechanism of action of 7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process. Its antimicrobial activity is linked to the disruption of microbial cell membranes and inhibition of DNA gyrase .
Comparaison Avec Des Composés Similaires
7-Hydroxy-4-methylcoumarin: Known for its choleretic activity.
4-Hydroxycoumarin: Used as an anticoagulant (e.g., warfarin).
7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde: Exhibits antifungal and antibacterial activities.
Uniqueness: 7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one stands out due to its unique hydroxymethyl group at the 2-position, which enhances its solubility and reactivity. This structural feature allows for the formation of a wide range of derivatives with diverse biological activities .
Propriétés
Numéro CAS |
220077-08-7 |
|---|---|
Formule moléculaire |
C10H8O4 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
7-hydroxy-2-(hydroxymethyl)chromen-4-one |
InChI |
InChI=1S/C10H8O4/c11-5-7-4-9(13)8-2-1-6(12)3-10(8)14-7/h1-4,11-12H,5H2 |
Clé InChI |
JDADHEKMRZBYDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)OC(=CC2=O)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethanedione, bis[4-(diethylamino)phenyl]-](/img/structure/B8774829.png)
![Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B8774833.png)
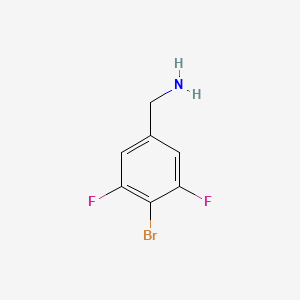
![4-[(E)-2-Phenylethenyl]benzaldehyde](/img/structure/B8774842.png)
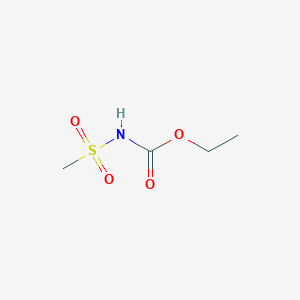
![Benzyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8774849.png)
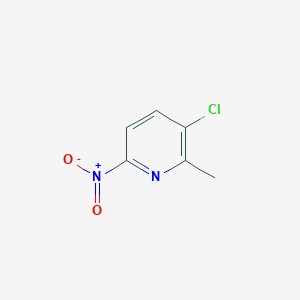
![N-Isopropylbenzo[d][1,3]dioxol-5-amine](/img/structure/B8774856.png)
